(4-((2-Ethylpyrrolidin-1-yl)methyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-((2-Ethylpyrrolidin-1-yl)methyl)phenyl)boronic acid is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties. This compound is particularly notable for its role in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((2-Ethylpyrrolidin-1-yl)methyl)phenyl)boronic acid typically involves the borylation of an appropriate precursor. One common method is the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . This reaction is carried out under mild conditions, making it suitable for various applications.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also emphasized in industrial production .
Chemical Reactions Analysis
Types of Reactions
(4-((2-Ethylpyrrolidin-1-yl)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic esters.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The boronic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include boronic esters, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In chemistry, (4-((2-Ethylpyrrolidin-1-yl)methyl)phenyl)boronic acid is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This makes it a valuable reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine
In biological and medical research, this compound has been investigated for its potential as a drug candidate. Its ability to form stable complexes with biomolecules makes it a promising candidate for drug design and development .
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its unique chemical properties enable the development of materials with enhanced performance characteristics .
Mechanism of Action
The mechanism of action of (4-((2-Ethylpyrrolidin-1-yl)methyl)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling reactions, the compound acts as a nucleophile, transferring its boron group to a palladium catalyst, which then facilitates the formation of a carbon-carbon bond . This mechanism is crucial for the compound’s effectiveness in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Pyridine: An aromatic heterocycle with similar electronic properties.
Pyrrole: Another aromatic heterocycle with a nitrogen atom in the ring.
Phenol Ethers: Compounds containing an ether group substituted with a benzene ring
Uniqueness
What sets (4-((2-Ethylpyrrolidin-1-yl)methyl)phenyl)boronic acid apart from these similar compounds is its boronic acid group, which imparts unique reactivity and stability. This makes it particularly valuable in Suzuki-Miyaura coupling reactions, where it can form stable carbon-carbon bonds under mild conditions .
Properties
Molecular Formula |
C13H20BNO2 |
---|---|
Molecular Weight |
233.12 g/mol |
IUPAC Name |
[4-[(2-ethylpyrrolidin-1-yl)methyl]phenyl]boronic acid |
InChI |
InChI=1S/C13H20BNO2/c1-2-13-4-3-9-15(13)10-11-5-7-12(8-6-11)14(16)17/h5-8,13,16-17H,2-4,9-10H2,1H3 |
InChI Key |
USIWPOUIZDOJQD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)CN2CCCC2CC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.